N-(4-{[(Cyclohexylamino)carbonyl]amino}phenyl)propanamide N-(4-{[(Cyclohexylamino)carbonyl]amino}phenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 940522-89-4
VCID: VC0354653
InChI: InChI=1S/C16H23N3O2/c1-2-15(20)17-13-8-10-14(11-9-13)19-16(21)18-12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H,17,20)(H2,18,19,21)
SMILES: CCC(=O)NC1=CC=C(C=C1)NC(=O)NC2CCCCC2
Molecular Formula: C16H23N3O2
Molecular Weight: 289.37g/mol

N-(4-{[(Cyclohexylamino)carbonyl]amino}phenyl)propanamide

CAS No.: 940522-89-4

Main Products

VCID: VC0354653

Molecular Formula: C16H23N3O2

Molecular Weight: 289.37g/mol

N-(4-{[(Cyclohexylamino)carbonyl]amino}phenyl)propanamide - 940522-89-4

CAS No. 940522-89-4
Product Name N-(4-{[(Cyclohexylamino)carbonyl]amino}phenyl)propanamide
Molecular Formula C16H23N3O2
Molecular Weight 289.37g/mol
IUPAC Name N-[4-(cyclohexylcarbamoylamino)phenyl]propanamide
Standard InChI InChI=1S/C16H23N3O2/c1-2-15(20)17-13-8-10-14(11-9-13)19-16(21)18-12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H,17,20)(H2,18,19,21)
Standard InChIKey DHAYUZBWJCTCFK-UHFFFAOYSA-N
SMILES CCC(=O)NC1=CC=C(C=C1)NC(=O)NC2CCCCC2
Canonical SMILES CCC(=O)NC1=CC=C(C=C1)NC(=O)NC2CCCCC2
PubChem Compound 17204862
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator